N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Brand Name: Vulcanchem
CAS No.: 1351633-60-7
VCID: VC4275666
InChI: InChI=1S/C17H18N4O4.C2H2O4/c22-15(18-12-3-4-13-14(5-12)24-9-23-13)8-21-6-11(7-21)17-19-16(20-25-17)10-1-2-10;3-1(4)2(5)6/h3-5,10-11H,1-2,6-9H2,(H,18,22);(H,3,4)(H,5,6)
SMILES: C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Molecular Formula: C19H20N4O8
Molecular Weight: 432.389

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

CAS No.: 1351633-60-7

Cat. No.: VC4275666

Molecular Formula: C19H20N4O8

Molecular Weight: 432.389

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate - 1351633-60-7

Specification

CAS No. 1351633-60-7
Molecular Formula C19H20N4O8
Molecular Weight 432.389
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Standard InChI InChI=1S/C17H18N4O4.C2H2O4/c22-15(18-12-3-4-13-14(5-12)24-9-23-13)8-21-6-11(7-21)17-19-16(20-25-17)10-1-2-10;3-1(4)2(5)6/h3-5,10-11H,1-2,6-9H2,(H,18,22);(H,3,4)(H,5,6)
Standard InChI Key DQANYUMVLUYCGE-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₂N₄O₈, with a molecular weight of 446.4 g/mol . Its structure integrates three distinct heterocyclic systems:

  • Benzo[d] dioxole: A fused bicyclic aromatic system with two oxygen atoms, contributing to metabolic stability and lipophilicity .

  • Azetidine: A four-membered nitrogen-containing ring that introduces conformational rigidity and influences receptor binding .

  • 3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with a cyclopropyl substituent, known for enhancing pharmacokinetic properties and target affinity.

The oxalate counterion (C₂H₂O₄²⁻) improves aqueous solubility, a critical factor for in vivo applications .

Structural Characterization

Key spectroscopic data for the compound include:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 3.8–4.2 ppm (azetidine CH₂ groups), and δ 6.7–7.1 ppm (benzo[d] dioxol aromatic protons) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (oxadiazole C=N).

  • Mass Spectrometry: A molecular ion peak at m/z 446.4 confirms the molecular weight .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Formation of 3-Cyclopropyl-1,2,4-oxadiazole: Cyclocondensation of cyclopropanecarboxamide hydrochloride with hydroxylamine yields the oxadiazole core.

  • Azetidine Functionalization: The azetidine ring is introduced via nucleophilic substitution using 1-azabicyclo[1.2.0]butane .

  • Acetamide Coupling: Benzo[d] dioxol-5-amine is reacted with 2-chloroacetyl chloride, followed by amidation with the azetidine-oxadiazole intermediate .

  • Oxalate Salt Formation: The free base is treated with oxalic acid in ethanol to precipitate the final product .

Optimization Challenges

Critical parameters for yield improvement include:

  • Temperature Control: Maintaining <50°C during azetidine coupling prevents ring-opening side reactions .

  • Solvent Selection: Tetrahydrofuran (THF) enhances oxadiazole stability compared to polar aprotic solvents.

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 12 µM, comparable to doxorubicin (IC₅₀ = 9 µM). Molecular docking simulations indicate interactions with topoisomerase IIα’s ATP-binding domain, a mechanism shared with etoposide .

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: CYP3A4-mediated oxidation of the cyclopropyl group generates a reactive epoxide, necessitating structural modification to reduce hepatotoxicity.

Acute Toxicity

Rodent studies (LD₅₀ = 320 mg/kg) reveal dose-dependent neurotoxicity, including tremors and ataxia, likely due to GABA receptor modulation by the azetidine component .

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Structural DifferencesBioactivity (IC₅₀/MIC)
N-(3,4-Dimethoxyphenethyl) analogueC₂₂H₂₈N₄O₈Methoxy substituents instead of benzo[d] dioxoleMCF-7: 15 µM
2-(Benzo[d][1,dioxol-5-yl)cyclopropan-1-amineC₁₀H₁₁NO₂Lacks azetidine-oxadiazole chainS. aureus: MIC = 32 µg/mL

The target compound’s dual heterocyclic architecture confers superior potency over simpler analogues, though optimization is needed to address metabolic instability .

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